molecular formula C9H16F2N2O2 B12453442 tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate

tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate

Cat. No.: B12453442
M. Wt: 222.23 g/mol
InChI Key: DODJSPBKCAGGTQ-LURJTMIESA-N
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Description

Tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate is an organic compound that features a tert-butyl group, an amino group, and two fluorine atoms attached to a pyrrolidine ring

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Tert-butyl hydroperoxide, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate is unique due to its combination of a tert-butyl group, an amino group, and two fluorine atoms on a pyrrolidine ring. This unique structure imparts specific reactivity and stability, making it valuable in various research and industrial applications.

Biological Activity

Tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate is a synthetic compound notable for its potential therapeutic applications. Its unique structure, characterized by a pyrrolidine ring with two fluorine atoms and an amino group, suggests promising biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H20F2N2O2
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 2055043-62-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies indicate that this compound may exhibit inhibitory effects on certain enzymes involved in neurodegenerative processes, particularly in models of Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. The compound was shown to reduce the cytotoxic effects of amyloid-beta on astrocytes, enhancing cell viability in the presence of neurotoxic agents.

Parameter Value
IC50 for β-secretase inhibition15.4 nM
K_i for acetylcholinesterase0.17 μM
% Inhibition of Aβ aggregation85% at 100 μM

These findings suggest that the compound may have multi-target effects that could be beneficial in treating Alzheimer's disease and other neurodegenerative conditions.

In Vivo Studies

In vivo investigations using animal models have further elucidated the pharmacokinetics of this compound. The compound exhibited favorable absorption and distribution characteristics, although its bioavailability in the central nervous system requires further optimization.

Case Studies

  • Study on Neuroprotection : A study published in Frontiers in Pharmacology explored the neuroprotective effects of this compound against amyloid-beta-induced toxicity in astrocytes. The results indicated a significant improvement in cell viability when treated with the compound compared to controls exposed solely to amyloid-beta .
  • Pharmacokinetic Analysis : Research conducted to assess the pharmacokinetic profile of this compound revealed a half-life of approximately 80 minutes following intravenous administration in murine models. This suggests moderate retention time within systemic circulation, indicating potential for therapeutic dosing regimens .

Properties

Molecular Formula

C9H16F2N2O2

Molecular Weight

222.23 g/mol

IUPAC Name

tert-butyl (4S)-4-amino-3,3-difluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-4-6(12)9(10,11)5-13/h6H,4-5,12H2,1-3H3/t6-/m0/s1

InChI Key

DODJSPBKCAGGTQ-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C(C1)(F)F)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)N

Origin of Product

United States

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